molecular formula C9H4BrClFN B13930571 6-Bromo-1-chloro-4-fluoroisoquinoline

6-Bromo-1-chloro-4-fluoroisoquinoline

Cat. No.: B13930571
M. Wt: 260.49 g/mol
InChI Key: MJYUMIDDGBVCDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-chloro-4-fluoroisoquinoline is a heterocyclic compound that belongs to the isoquinoline family It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-chloro-4-fluoroisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method includes the reaction of 6-bromo-1-hydroxyisoquinoline with Selectfluor® in acetonitrile, which yields 7-bromo-4-fluoro-1-hydroxyisoquinoline as a single isomer . This reaction can be conducted under reflux conditions or at ambient temperature, depending on the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods ensures the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-chloro-4-fluoroisoquinoline undergoes several types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different isoquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction reactions can produce different oxidized or reduced isoquinoline derivatives.

Scientific Research Applications

6-Bromo-1-chloro-4-fluoroisoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-1-chloro-4-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various biological targets. For example, the compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloroisoquinoline-4-carboxylic acid
  • 1-Chloro-5-fluoroisoquinoline
  • 1-Chloro-7-methoxyisoquinoline
  • 8-Bromo-1-chloroisoquinoline
  • 8-Bromoisoquinoline

Uniqueness

6-Bromo-1-chloro-4-fluoroisoquinoline is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the isoquinoline ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H4BrClFN

Molecular Weight

260.49 g/mol

IUPAC Name

6-bromo-1-chloro-4-fluoroisoquinoline

InChI

InChI=1S/C9H4BrClFN/c10-5-1-2-6-7(3-5)8(12)4-13-9(6)11/h1-4H

InChI Key

MJYUMIDDGBVCDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN=C2Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.